molecular formula C13H17NO2 B13181667 Ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

Ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13181667
M. Wt: 219.28 g/mol
InChI Key: XYZOUWYYFPIBQT-UHFFFAOYSA-N
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Description

Ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by its ethyl ester functional group and two methyl substituents on the indole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethylindole and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4,7-dimethylindole is reacted with ethyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxaldehyde.

    Reduction: Formation of 4,7-dimethyl-2,3-dihydro-1H-indole-2-ethanol.

    Substitution: Formation of 3-bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate.

Scientific Research Applications

Ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate can be compared with other similar compounds:

    Similar Compounds: Ethyl indole-2-carboxylate, 4,7-dimethylindole, and 2,3-dihydro-1H-indole-2-carboxylate.

    Uniqueness: The presence of both ethyl ester and two methyl groups on the indole ring makes it unique, providing distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by a bicyclic structure that includes a fused benzene ring and a pyrrole-like five-membered ring. The molecular formula is C12H15NC_{12}H_{15}N with a molecular weight of approximately 205.25 g/mol.

Synthesis Methods:
Several synthetic routes exist for producing this compound, typically involving the reduction of polyfunctional 2-oxindoles or other indole derivatives. Common reagents include boron hydrides for selective reductions and various alkylation methods to introduce substituents at specific positions on the indole ring.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Properties: Preliminary studies suggest effectiveness against various viral infections, potentially through inhibition of viral replication mechanisms.
  • Anticancer Activity: Compounds within this class have shown promise in inhibiting cancer cell proliferation. The mechanism may involve interaction with specific enzymes linked to cancer pathways .
  • Neuroprotective Effects: Some derivatives have demonstrated neuroprotective properties, indicating potential applications in treating neurodegenerative diseases .

Antiviral Activity

A study highlighted the compound's ability to inhibit HIV-1 integrase activity, crucial for viral replication. The binding conformation analysis revealed that the indole core effectively interacts with the enzyme's active site, suggesting modifications could enhance antiviral efficacy .

Anticancer Research

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it was found to inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation .

Comparative Analysis with Related Compounds

The following table summarizes some related indole derivatives and their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
Ethyl indole-2-carboxylateLacks methyl groups at positions 5 and 7Simpler structure; less steric hindrance
Ethyl 5-hydroxyindole-3-carboxylateHydroxyl group at position 5Enhanced solubility and potential for hydrogen bonding
Ethyl 6-methylindole-2-carboxylateMethyl group at position 6Different reactivity profile due to methyl substitution
Ethyl 5-methoxyindole-3-carboxylateMethoxy group at position 5Increased lipophilicity; potential for altered bioactivity

This compound stands out due to its specific arrangement of methyl groups, which influences both its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-4-16-13(15)11-7-10-8(2)5-6-9(3)12(10)14-11/h5-6,11,14H,4,7H2,1-3H3

InChI Key

XYZOUWYYFPIBQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C=CC(=C2N1)C)C

Origin of Product

United States

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